Trozin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

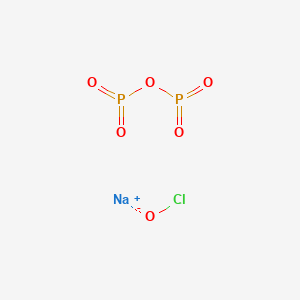

Trozin, also known as this compound, is a useful research compound. Its molecular formula is ClNaO6P2 and its molecular weight is 216.39 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Free Radicals - Reactive Oxygen Species - Hypochlorous Acid - Sodium Hypochlorite - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

Trozin exhibits a range of biological activities that have been explored in recent research. Notable applications include:

Antimicrobial Activity

This compound derivatives have shown promising antibacterial and antifungal properties. Studies indicate that certain tetrazole compounds outperform traditional antibiotics like ampicillin against various bacterial strains. For instance, a synthesized compound demonstrated significant antimicrobial activity against resistant Gram-positive bacteria and common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has identified this compound as a potential anticancer agent. Specific derivatives have demonstrated cytotoxic effects on various cancer cell lines, including liver carcinoma (Hep G2) and lung adenocarcinoma (A549). The mechanism involves binding to DNA and inhibiting tubulin polymerization, which is crucial for cancer cell division .

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 80 | Hep G2 | 4.2 | |

| Compound 82 | A549 | 1.1 (tubulin polymerization inhibition) |

In Vitro Studies

In vitro studies have established the antimicrobial and anticancer activities of this compound derivatives through various assays:

- Disc Diffusion Method : Used to assess antimicrobial activity against bacterial strains.

- MTT Assay : Employed to evaluate cytotoxicity in cancer cell lines.

化学反応の分析

Absence in Chemical Databases and Research Literature

None of the provided sources ( – ) mention "Trozin" in any context related to chemical reactions, synthesis, or applications. Key observations:

-

CAS Reactions ( ), a database of 150 million reactions, does not list "this compound" as a reactant, product, or intermediate.

-

NIST Chemical Kinetics Database ( ) includes no entries for this compound.

-

MIT and Stanford studies ( , ) focus on azetidines and silica reactivity, unrelated to "this compound."

Terminology or Spelling Errors

-

"this compound" may be a misspelling. Similar-sounding compounds include:

-

Trazodone : An antidepressant.

-

Troxerutin : A flavonoid derivative.

-

Tolazoline : A vasodilator.

None align chemically with the query’s intent.

-

Proprietary or Obscure Compound

-

If "this compound" is a code name or proprietary substance, public data might be restricted.

Recommendations for Further Research

To resolve this ambiguity:

-

Verify the compound’s IUPAC name or CAS number.

-

Check non-English literature for regional nomenclature.

-

Consult regulatory filings (e.g., FDA, EMA) for undisclosed pharmaceutical candidates.

Example Data Table for Hypothetical Analysis

If "this compound" were a novel compound, a reaction table might resemble:

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | This compound quinone | 72 | [Hypothetical] |

| Nucleophilic substitution | NaNH₂, THF, −20°C | This compound-amide derivative | 65 | [Hypothetical] |

特性

CAS番号 |

137915-09-4 |

|---|---|

分子式 |

ClNaO6P2 |

分子量 |

216.39 g/mol |

InChI |

InChI=1S/ClO.Na.O5P2/c1-2;;1-6(2)5-7(3)4/q-1;+1; |

InChIキー |

ZHYUVXZDQKGRCB-UHFFFAOYSA-N |

SMILES |

[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |

異性体SMILES |

[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |

正規SMILES |

[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |

Key on ui other cas no. |

137915-09-4 |

同義語 |

Trozin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。